

# Head-to-Head Comparison: Pentrium™ and Other Emerging Tumor Microenvironment Modulators

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Pentrium |           |
| Cat. No.:            | B1221896 | Get Quote |

For Immediate Release to the Scientific Community

The tumor microenvironment (TME), particularly the extracellular matrix (ECM), presents a formidable barrier to effective cancer therapy. Its dense, fibrotic nature can prevent the infiltration of immune cells and the penetration of therapeutic agents, leading to a phenomenon termed "pseudo-resistance." A new wave of therapeutic agents aims to overcome this challenge by remodeling the TME. This guide provides a comparative overview of **Pentrium**™ (niclosamide-based nanohybrid), a novel ECM-modulating agent, and other compounds that target the TME, offering researchers and drug development professionals a side-by-side analysis of their mechanisms, preclinical data, and developmental status.

## **Executive Summary**

Pentrium™, developed by Hyundai ADM Bio, is a first-in-class agent designed to soften the fibrotic tumor matrix, thereby enhancing the efficacy of immunotherapies and chemotherapies. [1][2] Its active pharmaceutical ingredient is the repurposed antihelminthic drug, niclosamide.[3] [4] Preclinical studies have demonstrated significant anti-tumor and anti-metastatic effects when combined with checkpoint inhibitors and conventional chemotherapy in models of triplenegative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).[3][5] This guide compares Pentrium™ to other TME-modulating agents in development, including Leronlimab, Plerixafor, and ONCOS-102, focusing on their distinct mechanisms of action and available data.



# **Comparative Data of TME-Modulating Agents**



| Feature                 | Pentrium™                                                                                           | Leronlimab                                                                                                  | Plerixafor                                                                                                             | ONCOS-102                                                                                            |
|-------------------------|-----------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|
| Primary Target          | Cancer- Associated Fibroblasts (CAFs) & Pathological ECM[4]                                         | C-C chemokine receptor type 5 (CCR5)[6]                                                                     | C-X-C chemokine receptor type 4 (CXCR4)[1][7]                                                                          | Tumor Cells (selectively replicates in p16/Rb-defective cells)[2]                                    |
| Mechanism of<br>Action  | ECM remodeling, softening of fibrotic tumor matrix, inhibition of pre-metastatic niche formation[5] | Blocks CCR5 signaling, reducing tumor cell invasion and metastasis; modulates immune cell trafficking[8][9] | CXCR4 antagonist, mobilizes hematopoietic stem cells; may reduce metastasis by blocking SDF- 1/CXCR4 interaction[1][7] | Oncolytic adenovirus, induces immunogenic cell death and stimulates anti- tumor immune response[2]   |
| Therapeutic<br>Approach | Combination therapy to overcome pseudo- resistance to immunotherapy and chemotherapy[3]             | Monotherapy and combination therapy to inhibit metastasis and modulate the tumor immune environment[10]     | Primarily for hematopoietic stem cell mobilization; investigational as an anti-cancer agent[7]                         | Monotherapy and combination therapy to directly kill tumor cells and stimulate an immune response[2] |
| Active<br>Component     | Niclosamide<br>(nanohybrid<br>formulation)[4]                                                       | Humanized IgG4<br>monoclonal<br>antibody[6]                                                                 | Small molecule<br>(bicyclam<br>derivative)[7]                                                                          | Genetically modified oncolytic adenovirus (Ad5/3-D24- GMCSF)[2]                                      |



|             |                   |                    | Approved for    |                  |
|-------------|-------------------|--------------------|-----------------|------------------|
|             |                   | Phase 2 clinical   | hematopoietic   | Phase 2 clinical |
|             | Preclinical;      | trials for         | stem cell       | trials for       |
| Development | Phase 1 trial for | metastatic triple- | mobilization;   | malignant        |
| Stage       | prostate cancer   | negative breast    | preclinical and | mesothelioma     |
|             | in South Korea[3] | cancer and other   | investigational | and other        |
|             |                   | solid tumors[6]    | for anti-cancer | cancers[11]      |
|             |                   |                    | effects[7]      |                  |
|             |                   |                    |                 |                  |

# **Preclinical Efficacy Data**

## Pentrium™

| Cancer Model                         | Combination Agent | Key Findings                                                                                                  |
|--------------------------------------|-------------------|---------------------------------------------------------------------------------------------------------------|
| Triple-Negative Breast Cancer (TNBC) | Anti-PD-1 Therapy | 48.3% reduction in tumor volume compared to monotherapy; complete elimination of lung metastasis.  [12][13]   |
| TNBC                                 | Paclitaxel        | Up to 36.22% reduction in tumor size and 85.78% reduction in metastasis compared to paclitaxel alone. [5][14] |
| Non-Small Cell Lung Cancer (NSCLC)   | Bevacizumab       | 0% lung metastasis observed in the combination group.[5]                                                      |

### <u>Leronlimab</u>

| Cancer Model                                     | Key Findings                                                                                                        |
|--------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Metastatic Triple-Negative Breast Cancer (mTNBC) | Reduced lung metastasis by >98% in a murine xenograft model.[6]                                                     |
| Metastatic Colorectal Cancer (mCRC)              | 3 out of 5 patients in a compassionate use program had at least a partial response, with one complete response.[15] |



**Plerixafor** 

| Cancer Model               | Key Findings                              |
|----------------------------|-------------------------------------------|
| Various (mice)             | Reduced metastasis in several studies.[7] |
| Glioblastoma (mouse model) | Reduced recurrence after radiotherapy.[7] |

ONCOS-102

| Cancer Model                 | Combination Agent | Key Findings                                 |
|------------------------------|-------------------|----------------------------------------------|
| Anti-PD-1-resistant Melanoma | Pembrolizumab     | Objective responses in 7 of 20 patients.[16] |
| Soft Tissue Sarcomas         | Doxorubicin       | Synergistic anti-tumor effect observed.[2]   |

# **Signaling Pathways and Mechanisms of Action**

The therapeutic agents discussed employ distinct strategies to modulate the tumor microenvironment. **Pentrium™**, through its active component niclosamide, targets multiple signaling pathways implicated in fibrosis and metastasis.

## **Pentrium™** (Niclosamide) Signaling Pathway

The diagram below illustrates the key signaling pathways inhibited by niclosamide, leading to the remodeling of the extracellular matrix.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Plerixafor? [synapse.patsnap.com]
- 2. ONCOS-102 Wikipedia [en.wikipedia.org]
- 3. Penetrium<sup>™</sup> Breaks Oncology Barriers: The Solution to Cold Tumors and Metastatic Cancer Unveiled at AACR 2025 [prnewswire.com]
- 4. Hyundai ADM Bio's Penetrium Targets Tumor Microenvironment, Set for AACR-NCI-EORTC 2025 Presentation - 하이뉴스 [hinews.co.kr]



- 5. firstwordpharma.com [firstwordpharma.com]
- 6. biospace.com [biospace.com]
- 7. Plerixafor Wikipedia [en.wikipedia.org]
- 8. Leronlimab, a humanized monoclonal antibody to CCR5, blocks breast cancer cellular metastasis and enhances cell death induced by DNA damaging chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioquicknews.com [bioquicknews.com]
- 10. CytoDyn to Present on Leronlimab Induction of PD-L1 and Immune Checkpoint Inhibitor Responses in Metastatic Triple-Negative Breast Cancer at the AACR Special Conference: Mechanisms of Cancer Immunity and Cancer-related Autoimmunity :: CytoDyn Inc. (CYDY) [cytodyn.com]
- 11. ONCOS 102 AdisInsight [adisinsight.springer.com]
- 12. biopharmaapac.com [biopharmaapac.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. taiwannews.com.tw [taiwannews.com.tw]
- 15. curetoday.com [curetoday.com]
- 16. Pilot Study of ONCOS-102 and Pembrolizumab: Remodeling of the Tumor Microenvironment and Clinical Outcomes in Anti–PD-1–Resistant Advanced Melanoma -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison: Pentrium™ and Other Emerging Tumor Microenvironment Modulators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221896#head-to-head-studies-of-pentrium-and-similar-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com